molecular formula C10H14FN B1331085 N-(3-Fluorobenzyl)propan-1-amine CAS No. 90389-86-9

N-(3-Fluorobenzyl)propan-1-amine

Cat. No. B1331085
CAS RN: 90389-86-9
M. Wt: 167.22 g/mol
InChI Key: OORHPLFSYCEZIP-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)propan-1-amine is a compound that can be associated with the broader class of fluoroamines, which are characterized by the presence of a fluorine atom bonded to a nitrogen atom within an amine group. Fluoroamines are of significant interest in organic synthesis due to their potential as fluorinating reagents and their ability to form various derivatives with biological importance.

Synthesis Analysis

The synthesis of compounds related to N-(3-Fluorobenzyl)propan-1-amine can involve palladium-catalyzed reactions, as described in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent . This process generates cyclic diamine derivatives, which can be differentially protected at both nitrogens, providing synthetic flexibility. The reaction's unusual reactivity is attributed to the intermediacy of a Pd(IV) species .

Molecular Structure Analysis

The molecular structure of fluoroamine derivatives can be complex, with certain bulky groups inducing a six-coordinate configuration in lanthanide complexes, as seen in the case of N4O3 amine phenol ligands . Additionally, the crystal and molecular structure of a related compound, 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene, reveals a pseudo-tetrahedral coordination for the nitrogen atom of the amine group and a notable deformation of the aromatic ring .

Chemical Reactions Analysis

Fluoroamines can react with various compounds, including amines, amino acids, and imino acids, to form fluorescent derivatives, as demonstrated by the reaction with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) . The reaction rates and the formation of derivatives can vary depending on the nature of the amine involved . Furthermore, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been shown to catalyze the formylation and methylation of amines using CO2 as a C1 building block .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Fluorobenzyl)propan-1-amine derivatives can be influenced by the presence of fluorine. Fluorine atoms can significantly affect the reactivity, stability, and electronic properties of the molecules. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a less distorted structure for the fluorescent excited state . The fluorinating activity of N-fluoro amines and their analogues can vary depending on their structure and the nature of the solvent, with some offering advantages over traditional fluorinating reagents .

Scientific Research Applications

  • Medicinal Chemistry

    • “N-(3-Fluorobenzyl)propan-1-amine” is commonly used as a reagent in drug synthesis and organic synthesis reactions .
    • It can be used in the field of medicine for the synthesis of pharmaceutical intermediates and research compounds .
    • For instance, it has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
    • The synthesis of these molecules involves complex procedures and the use of various catalysts .
    • The results of these syntheses contribute to the development of more effective therapies for depression .
  • Agricultural and Industrial Fields

    • “N-(3-Fluorobenzyl)propan-1-amine” may also be used for some specific applications in the agricultural and industrial fields .
    • The exact methods of application or experimental procedures in these fields are not specified in the available resources .
    • The outcomes of these applications would depend on the specific context and purpose of the experiment .

Safety And Hazards

N-(3-Fluorobenzyl)propan-1-amine is potentially hazardous to health . It is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORHPLFSYCEZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238116
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzyl)propan-1-amine

CAS RN

90389-86-9
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Zhu, WY Wang, K Fang, ZG Li, GQ Dong… - Chinese Chemical …, 2014 - Elsevier
The incidence of invasive fungal infections is increasing rapidly. Clinically available antifungal agents suffer from limited efficacy and severe resistance. There is an urgent need to …
Number of citations: 13 www.sciencedirect.com

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